Cas no 2567504-92-9 (Tert-butyl 3-formylcyclobutane-1-carboxylate)

Tert-butyl 3-formylcyclobutane-1-carboxylate is a versatile cyclobutane derivative featuring both a formyl group and a tert-butyl ester moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic frameworks. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the formyl functionality allows for further derivatization via condensation or reduction reactions. Its rigid cyclobutane structure is useful in medicinal chemistry for exploring conformational constraints in drug design. The compound is typically handled under inert conditions to preserve the aldehyde group's reactivity. Suitable for use in peptide modifications, cross-coupling reactions, and as a scaffold in small-molecule synthesis.
Tert-butyl 3-formylcyclobutane-1-carboxylate structure
2567504-92-9 structure
Product name:Tert-butyl 3-formylcyclobutane-1-carboxylate
CAS No:2567504-92-9
MF:C10H16O3
Molecular Weight:184.232243537903
MDL:MFCD32878436
CID:5464190
PubChem ID:155820124

Tert-butyl 3-formylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 3-formylcyclobutane-1-carboxylate
    • Z4657709305
    • Cyclobutanecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester
    • MDL: MFCD32878436
    • インチ: 1S/C10H16O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6-8H,4-5H2,1-3H3
    • InChIKey: NPADPCUFDVAIRY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CC(C=O)C1)=O

計算された属性

  • 精确分子量: 184.109944368 g/mol
  • 同位素质量: 184.109944368 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • 分子量: 184.23
  • トポロジー分子極性表面積: 43.4

Tert-butyl 3-formylcyclobutane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27149974-0.05g
tert-butyl 3-formylcyclobutane-1-carboxylate
2567504-92-9 95.0%
0.05g
$315.0 2025-03-20
Enamine
EN300-27149974-0.5g
tert-butyl 3-formylcyclobutane-1-carboxylate
2567504-92-9 95.0%
0.5g
$1058.0 2025-03-20
Enamine
EN300-27149974-5.0g
tert-butyl 3-formylcyclobutane-1-carboxylate
2567504-92-9 95.0%
5.0g
$3935.0 2025-03-20
Enamine
EN300-27149974-5g
tert-butyl 3-formylcyclobutane-1-carboxylate
2567504-92-9 93%
5g
$3935.0 2023-09-11
1PlusChem
1P028BJR-2.5g
tert-butyl3-formylcyclobutane-1-carboxylate
2567504-92-9 93%
2.5g
$3350.00 2023-12-18
Aaron
AR028BS3-1g
tert-butyl3-formylcyclobutane-1-carboxylate
2567504-92-9 95%
1g
$1891.00 2025-02-17
Aaron
AR028BS3-5g
tert-butyl3-formylcyclobutane-1-carboxylate
2567504-92-9 93%
5g
$5436.00 2023-12-15
Enamine
EN300-27149974-1g
tert-butyl 3-formylcyclobutane-1-carboxylate
2567504-92-9 93%
1g
$1357.0 2023-09-11
1PlusChem
1P028BJR-250mg
tert-butyl3-formylcyclobutane-1-carboxylate
2567504-92-9 93%
250mg
$893.00 2023-12-18
Aaron
AR028BS3-100mg
tert-butyl3-formylcyclobutane-1-carboxylate
2567504-92-9 95%
100mg
$672.00 2025-02-17

Tert-butyl 3-formylcyclobutane-1-carboxylate 関連文献

Tert-butyl 3-formylcyclobutane-1-carboxylateに関する追加情報

Introduction to Tert-butyl 3-formylcyclobutane-1-carboxylate (CAS No. 2567504-92-9)

Tert-butyl 3-formylcyclobutane-1-carboxylate, identified by the chemical compound code CAS No. 2567504-92-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a cyclobutane core substituted with a formyl group and a tert-butyl ester, presents unique structural and functional attributes that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of Tert-butyl 3-formylcyclobutane-1-carboxylate consists of a cyclobutane ring with a formyl group (-CHO) at the 3-position and a tert-butyl ester (-COO-C(CH₃)₃) at the 1-position. This configuration imparts reactivity that is useful in various synthetic transformations, particularly in the construction of more complex molecular architectures. The presence of the formyl group allows for further functionalization via condensation reactions, while the tert-butyl ester provides stability and modularity in synthetic pathways.

In recent years, the pharmaceutical industry has shown increasing interest in cycloalkane derivatives due to their potential biological activities and structural diversity. Tert-butyl 3-formylcyclobutane-1-carboxylate has been explored as a building block in the synthesis of novel therapeutic agents. Its cyclobutane scaffold is known to exhibit favorable pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance, making it an attractive candidate for drug design.

One of the most compelling applications of Tert-butyl 3-formylcyclobutane-1-carboxylate is in the development of bioactive molecules targeting neurological disorders. The cycloalkane ring has been associated with enhanced blood-brain barrier penetration, which is crucial for treating central nervous system (CNS) conditions. Researchers have utilized this compound to synthesize analogs with potential neuroprotective, anti-inflammatory, or analgesic effects. The formyl group further enables the formation of Schiff bases or hydrazones, which are known to interact with biological targets such as enzymes and receptors involved in CNS pathologies.

Additionally, Tert-butyl 3-formylcyclobutane-1-carboxylate has found utility in materials science, particularly in the synthesis of polymers and coatings that require specific chemical properties. The formyl group can participate in polymerization reactions, leading to cross-linked networks with tailored mechanical and thermal characteristics. Such materials are being investigated for applications in advanced composites, adhesives, and specialty coatings where high performance and durability are essential.

The synthesis of Tert-butyl 3-formylcyclobutane-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by selective functionalization to introduce the formyl and ester groups. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements have made CAS No. 2567504-92-9 more accessible for industrial applications.

In academic research, Tert-butyl 3-formylcyclobutane-1-carboxylate has been employed as a substrate for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity profile allows chemists to explore novel transformations that may lead to breakthroughs in organic synthesis. For instance, recent studies have demonstrated its use in transition-metal-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecular frameworks efficiently.

The compound's potential extends beyond pharmaceuticals and materials science into agrochemicals, where cyclic structures are often found in bioactive ingredients. Researchers are investigating derivatives of Tert-butyl 3-formylcyclobutane-1-carboxylate as candidates for pesticides or herbicides due to their structural similarity to known bioactive compounds that exhibit phytotoxic effects.

From an industrial perspective, the demand for high-purity CAS No. 2567504-92-9 is driven by its role as an intermediate in large-scale manufacturing processes. Quality control is paramount to ensure consistency in downstream applications, particularly in pharmaceutical production where impurities can affect efficacy and safety. Manufacturers must adhere to stringent regulatory standards to guarantee the compound's purity and reliability.

The environmental impact of producing and using Tert-butyl 3-formylcyclobutane-1-carboxylate is also a consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic processes are being explored as alternatives to traditional methods, aligning with global sustainability goals.

In conclusion, Tert-butyl 3-formYLcyCLobUTanE-1-caRboxyLATE (CAS No. 2567504-92-9) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research, materials science, and agrochemical development. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation and discovery.

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